7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: is a chemical compound with the molecular formula C17H17NO2 . It is a member of the benzazepine family, which consists of seven-membered heterocyclic compounds containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves multiple steps. One common method includes the following steps :
Acylation Reaction: An acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.
Glycol Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.
Reduction and De-ketalation: Finally, reduction and de-ketalation under acidic conditions yield 7-chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and central nervous system agents.
Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of benzazepine derivatives.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. It is known to act on certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals like Tolvaptan.
7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: Another similar compound with applications in medicinal chemistry.
Uniqueness
7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specific pharmaceuticals and in research applications .
Properties
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-7-4-10-18-16-9-8-14(11-15(16)17)20-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYBBVBQNYFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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